molecular formula C16H18N2O3S2 B2816881 (4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone CAS No. 2034388-04-8

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone

Cat. No. B2816881
CAS RN: 2034388-04-8
M. Wt: 350.45
InChI Key: NLNQEIQOCSQLEW-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone, also known as BZM-1, is a chemical compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Synthesis and Structural Exploration

Research has been conducted on the synthesis and structural analysis of related heterocyclic compounds, providing insight into their chemical properties and potential as bioactive molecules. For instance, studies have synthesized novel bioactive heterocycles, characterized by various spectroscopic techniques, and analyzed using X-ray diffraction studies. These compounds have shown a range of biological activities, attributed to their distinct molecular structures stabilized by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

Derivatives of piperidinyl methanone, including those related to "(4-(Benzylsulfonyl)piperidin-1-yl)(thiazol-4-yl)methanone," have been synthesized and evaluated for their antimicrobial activities. Compounds with modifications on the piperidinyl methanone backbone demonstrated significant antimicrobial properties against various pathogenic bacterial and fungal strains. These findings highlight the potential for developing new antimicrobial agents based on modifying this core chemical structure (L. Mallesha & K. Mohana, 2014).

Anti-mycobacterial Chemotypes

The benzothiazolyl(piperazin-1-yl)methanone scaffold, closely related to the compound , has been identified as a promising chemotype for anti-mycobacterial activity. Structural derivatives of this scaffold have been synthesized and evaluated, demonstrating potent anti-tubercular activity against the Mycobacterium tuberculosis strain with minimal cytotoxicity. These findings suggest the potential for these compounds to serve as a basis for the development of new tuberculosis treatments (S. Pancholia et al., 2016).

Biological Evaluation of Oxadiazole Derivatives

Studies on oxadiazole derivatives, incorporating piperidinyl sulfonyl groups, have explored their biological activities, including enzyme inhibition and potential therapeutic applications. These compounds have been subjected to screening against various enzymes and have shown promising results, indicating their potential in drug development (H. Khalid et al., 2016).

Structural and Thermal Properties

Research has also focused on the detailed structural characterization of related compounds, including thermal and optical studies, to understand their stability and interaction mechanisms. This includes analyses using X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to elucidate the molecular geometry and intermolecular interactions, contributing to the fundamental understanding of these compounds' properties (C. S. Karthik et al., 2021).

properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(15-10-22-12-17-15)18-8-6-14(7-9-18)23(20,21)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQEIQOCSQLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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